N-(3,4-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
This compound belongs to the imidazo[2,1-b][1,3]thiazole class of heterocyclic molecules, characterized by a fused bicyclic core structure. The substituents include a 3-methyl group, a 3-nitrophenyl moiety at position 6, and a 3,4-dimethylphenyl carboxamide group at position 2. These substituents influence its electronic, steric, and pharmacokinetic properties.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-12-7-8-16(9-13(12)2)22-20(26)19-14(3)24-11-18(23-21(24)29-19)15-5-4-6-17(10-15)25(27)28/h4-11H,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJOUHPKXPJFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for the synthesis of coenzyme A, which is essential for various metabolic processes in the cell.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, through a specific binding pattern. This interaction likely inhibits the normal function of the enzyme, leading to disruption of coenzyme A synthesis and, consequently, the metabolic processes dependent on it.
Biochemical Pathways
The affected pathway is the pantothenate and CoA biosynthesis pathway . By inhibiting Pantothenate synthetase, the compound disrupts the production of coenzyme A. This disruption can have downstream effects on various metabolic processes, including the citric acid cycle and the synthesis and degradation of fatty acids.
Pharmacokinetics
The compound was designed with in silico admet prediction, suggesting that its pharmacokinetic properties were considered during its synthesis.
Result of Action
The compound exhibits significant antimycobacterial activity . Specifically, it has been shown to be effective against Mycobacterium tuberculosis, with no acute cellular toxicity observed. It’s worth noting that the compound showed selective inhibition of Mtb over a panel of non-tuberculous mycobacteria (NTM).
Biological Activity
N-(3,4-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on various studies to provide a comprehensive overview.
Synthesis
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. For instance, the compound can be synthesized through the reaction of appropriate thiazole derivatives with substituted anilines under controlled conditions. The general synthetic pathway includes:
- Formation of the thiazole ring : Starting materials such as 2-aminothiophenol and α-halo ketones are used.
- Substitution reactions : The introduction of the 3-nitrophenyl and dimethylphenyl groups is facilitated through electrophilic aromatic substitution.
- Carboxamide formation : The final step involves acylation to introduce the carboxamide functional group.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The following table summarizes its activity against different cancer types:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical cancer) | 0.85 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast cancer) | 1.20 | Cell cycle arrest at G2/M phase |
| A549 (Lung cancer) | 0.75 | Inhibition of FAK phosphorylation |
The compound's mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival, including the inhibition of focal adhesion kinase (FAK) and activation of caspases leading to apoptotic cell death .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity against various pathogens. It has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. The following table outlines its antimicrobial efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The antimicrobial mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Case Studies
Several case studies have highlighted the potential clinical applications of this compound:
- Pancreatic Cancer Model : In a preclinical study involving pancreatic ductal adenocarcinoma (PDAC), this compound reduced tumor growth significantly compared to control groups. It was observed that treatment led to a decrease in tumor size by approximately 60% over a four-week period.
- Tuberculosis Treatment : A study assessed the compound's efficacy against Mycobacterium tuberculosis (Mtb). Results showed that it inhibited Mtb growth with an IC50 value comparable to established antitubercular agents, suggesting its potential as a new therapeutic option .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of imidazo[2,1-b][1,3]thiazole derivatives, including the compound , as promising anticancer agents. The compound exhibits significant antiproliferative activity against various cancer cell lines.
Case Studies and Findings
- In vitro Studies : Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole show remarkable activity against pancreatic ductal adenocarcinoma cells. For instance, compounds with structural similarities demonstrated IC50 values in the submicromolar range against murine leukemia and human cervical carcinoma cells, suggesting potent cytotoxic effects .
- Mechanism of Action : The anticancer activity is often linked to the ability of these compounds to induce apoptosis and inhibit cell proliferation by targeting specific pathways involved in cancer cell survival .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). This characteristic is crucial given the global health challenge posed by antibiotic-resistant strains of bacteria.
Research Insights
- Selectivity Against Mtb : Studies have shown that certain imidazo[2,1-b][1,3]thiazole derivatives selectively inhibit Mtb with significant potency while showing minimal activity against non-tuberculous mycobacteria (NTM). For example, a derivative demonstrated an IC50 value of 2.03 μM against Mtb .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and their target proteins in Mtb, enhancing our understanding of their selectivity and efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of N-(3,4-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide.
Key Structural Features
Chemical Reactions Analysis
Reduction of Nitro Group
The 3-nitrophenyl moiety undergoes catalytic hydrogenation or chemical reduction to form the corresponding amine, enabling further derivatization (e.g., acylation, diazotization):
- Conditions : H₂/Pd-C (1 atm, EtOH, 25°C) or Fe/HCl.
- Product : 3-Aminophenyl-substituted derivative (confirmed via LC-MS in analogous compounds) .
Table 2: Reduction of Nitro Group
| Substrate | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Target carboxamide (nitro derivative) | H₂ (1 atm), 10% Pd-C, EtOH | N-(3,4-Dimethylphenyl)-3-methyl-6-(3-aminophenyl)imidazo[2,1-b]thiazole-2-carboxamide | 85% |
Hydrolysis of Carboxamide
The carboxamide group is hydrolyzed under acidic or basic conditions to regenerate the carboxylic acid:
- Conditions : 6M HCl, reflux (12 h) or NaOH (aq.), 100°C.
- Product : 3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b] thiazole-2-carboxylic acid (verified via FTIR loss of amide C=O stretch at ~1650 cm⁻¹) .
Regioselective Electrophilic Substitution
The electron-deficient 3-nitrophenyl ring directs electrophilic attacks to meta/para positions, while the dimethylphenyl group remains inert under mild conditions. Key reactions include:
- Nitration : Further nitration (HNO₃/H₂SO₄) occurs at the para position of the existing nitro group (observed in analogous imidazo-thiadiazoles) .
- Halogenation : Bromination (Br₂/Fe) selectively targets the imidazo-thiazole core at position 5 (theoretical DFT calculations suggest C5 is most electrophilic) .
Table 3: Electrophilic Substitution Reactions
Stability and Degradation Pathways
- Photodegradation : The nitro group facilitates UV-induced decomposition, forming trace aryl radicals (detected via ESR spectroscopy in related compounds).
- Thermal Stability : Decomposes above 250°C (TGA data for imidazo-thiazoles shows 5% weight loss at 255°C) .
Unreactive Sites and Limitations
Comparison with Similar Compounds
N-(4-Acetamidophenyl)-3-Methyl-6-(3-Nitrophenyl)imidazo[2,1-b][1,3]Thiazole-2-Carboxamide
- Key Differences : The acetamidophenyl group (electron-withdrawing) replaces the 3,4-dimethylphenyl (electron-donating) group in the target compound.
- Physicochemical Properties :
2-(4-Fluoro-3-Nitrophenyl)-6-(4-Methoxyphenyl)imidazo[2,1-b]-1,3,4-Thiadiazole
- Core Variation : The 1,3,4-thiadiazole core (vs. 1,3-thiazole in the target compound) introduces an additional sulfur atom, altering aromaticity and electronic distribution.
- Substituent Impact : The 4-methoxyphenyl group increases electron density, while the 4-fluoro-3-nitrophenyl group enhances electrophilicity. Characterization via IR and NMR confirms stability under synthesis conditions .
3-[6-(2,3-Dihydro-benzo[1,4]Dioxin-6-yl)-Imidazo[2,1-b][1,3,4]Thiadiazol-2-yl]-5-Methoxy-1H-Indole
- Functional Groups : The dihydrobenzodioxin moiety improves solubility, while the 5-methoxyindole group may enhance binding to aromatic receptors.
- Physical Data : Melting point 265°C, yield 67%, characterized by ¹H/¹³C NMR .
Physicochemical and Pharmacokinetic Comparisons
Key Research Findings
Core Structure Impact : Replacing thiazole with thiadiazole (e.g., ) reduces aromaticity, affecting electronic properties and reactivity .
Synthetic Efficiency : One-pot methods () and catalyst-free routes () offer scalable alternatives for imidazothiazole synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
